molecular formula C21H26ClNO B600796 4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane CAS No. 61771-18-4

4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane

Cat. No. B600796
CAS RN: 61771-18-4
M. Wt: 343.89
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This usually includes the compound’s systematic name, common names, and structural formula.



Synthesis Analysis

This involves detailing the methods and reagents used in the compound’s synthesis. It may also include yield percentages and reaction conditions.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.



Chemical Reactions Analysis

This involves studying the compound’s reactivity with other substances, its stability, and the products it forms during reactions.



Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility, and other physical properties, as well as its chemical properties such as acidity or basicity.


Scientific Research Applications

  • Synthesis and Spectroscopic Analysis :

    • Studies have focused on the synthesis and NMR spectroscopic investigations of related compounds, contributing to the understanding of their chemical properties and potential applications in various fields (Eller & Holzer, 2018).
  • Formation and Reactions :

    • Research on the formation of 1,2-dioxanes using similar compounds has provided insights into the reaction mechanisms and potential applications in chemical synthesis (Nishino et al., 1991).
  • Vibrational Spectroscopy and Quantum Mechanical Studies :

    • The compound's related derivatives have been studied using FT-IR, FT-Raman techniques, and quantum mechanical methods, helping in interpreting vibrational spectra and predicting molecular activities (Kuruvilla et al., 2018).
  • Molecular Structure and Hydrogen Bonding :

    • Investigations into the molecular structure and hydrogen-bonded chains and sheets of similar compounds have provided valuable insights into their molecular configuration and potential pharmaceutical applications (Gómez et al., 2010).
  • Restricted Rotation Studies :

    • Studies have examined the restricted rotation around certain bonds in related compounds, which is crucial for understanding their behavior in biological systems and potential medicinal applications (Karayel et al., 2019).
  • Comparative Metabolism and Carcinogenicity :

    • Comparative studies on the metabolism and carcinogenicity of ring-halogenated derivatives have shed light on the molecular requirements for systemic carcinogenic activity, which is vital for developing safer pharmaceuticals (Kolar & Habs, 2004).
  • Manganese-Mediated Synthesis of Cyclic Peroxides :

    • Research into the manganese-mediated synthesis of cyclic peroxides from alkenes using similar compounds has implications for organic synthesis and industrial applications (Qian et al., 1992).
  • Photostability Studies of Metal Complexes :

    • The synthesis and characterization of new metal complexes from heterocyclic compounds, including those related to the compound , have been studied for photostability, which is relevant in materials science and photonic applications (Al-khazraji & Al Hassani, 2020).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions when handling the compound.


Future Directions

This involves discussing potential future research directions, such as new synthetic routes, potential applications, and areas that need further study.


Please note that not all compounds will have information available in all these categories, especially if they are not widely studied. For a specific compound, it’s best to consult the primary literature and databases such as PubChem or ChemSpider. If you have access to a university library, you may also be able to access more specialized databases like Reaxys or SciFinder. If you’re working in a lab, always consult the relevant Material Safety Data Sheets (MSDS) for safety information. If you’re planning to synthesize or work with a compound, always do so under the guidance of a qualified professional.


properties

IUPAC Name

4-[1-(4-chlorophenyl)-1-phenylethoxy]-1-methylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClNO/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-20-9-6-15-23(2)16-14-20/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYKTWVEFMQZJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OC3CCCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00814225
Record name 4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00814225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane

CAS RN

61771-18-4
Record name 4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00814225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
B Pasquini, S FURLANETTO, E TEODORI - 2012 - core.ac.uk
Il presente lavoro di tesi si inserisce nel settore della ricerca analitico farmaceutica ed ha previsto lo sviluppo di metodiche analitiche mediante approccio chemiometrico. In questo …
Number of citations: 3 core.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.